Product packaging for Ethyl 3-cyclopropylpyrazole-4-carboxylate(Cat. No.:CAS No. 1246471-38-4)

Ethyl 3-cyclopropylpyrazole-4-carboxylate

Cat. No.: B088819
CAS No.: 1246471-38-4
M. Wt: 221.21 g/mol
InChI Key: HGCJVGPZFAUPOM-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Advanced Chemical Science

Nitrogen-containing heterocycles are organic compounds featuring a ring structure containing at least one nitrogen atom. numberanalytics.com This class of compounds is of paramount importance in advanced chemical science, forming a cornerstone of organic chemistry and accounting for a significant portion of known organic molecules. openmedicinalchemistryjournal.com Their prevalence stems from their diverse applications across numerous scientific and industrial fields, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.commsesupplies.com

The unique structural and functional diversity of nitrogen heterocycles is derived from the presence of the nitrogen heteroatom, which imparts specific properties to the molecule. openmedicinalchemistryjournal.com These compounds are fundamental building blocks in organic synthesis due to their versatile reactivity, allowing them to serve as intermediates, catalysts, or final products in a wide array of chemical reactions. numberanalytics.com In the realm of medicine, nitrogen-containing heterocycles are critical structural motifs. An analysis of drugs approved by the U.S. FDA revealed that 59% of small-molecule drugs incorporate these structures. msesupplies.com Their ability to mimic natural products and metabolites makes them pivotal in modern drug design. openmedicinalchemistryjournal.com Many exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. numberanalytics.com

Beyond pharmaceuticals, their applications are extensive. In agriculture, over 70% of modern crop protection agents feature heterocyclic structures containing nitrogen. msesupplies.com They are integral to the synthesis of advanced fungicides, herbicides, and insecticides. msesupplies.com In materials science, nitrogen heterocycles are used as building blocks for functional materials such as conducting polymers and dyes. numberanalytics.com They also serve as effective corrosion inhibitors for metals and alloys. openmedicinalchemistryjournal.commsesupplies.com The continuous research into nitrogen-containing heterocycles highlights their enduring importance and potential for future discoveries.

The Pyrazole (B372694) Nucleus as a Prominent Pharmacophore and Agropharmacophore

Within the vast family of nitrogen heterocycles, the pyrazole nucleus holds a position of significant interest. nih.gov Pyrazole is a five-membered aromatic ring with two adjacent nitrogen atoms. researchgate.net This scaffold is a key constituent in many compounds with important biological activities, making it a prominent pharmacophore (a molecular feature responsible for a drug's pharmacological activity) and agropharmacophore (a similar feature in agrochemicals). nih.gov

The versatility of the pyrazole ring allows for the synthesis of a wide range of derivatives with diverse pharmacological properties. nih.gov Pyrazole-containing compounds have been successfully developed into drugs for various therapeutic categories, including potent anti-inflammatory agents, analgesics, and antipsychotics. nih.gov The presence of the pyrazole core contributes to a spectrum of biological effects, such as anticancer, antimicrobial, antifungal, antidepressant, and antiviral activities. nih.gov This broad utility has made the pyrazole system a focal point in medicinal chemistry and drug discovery. nih.govresearchgate.net

In the agricultural sector, pyrazole derivatives are crucial components of modern pesticides. nih.gov They are found in a variety of fungicides and insecticides, contributing to crop protection and food security. sid.ir The adaptability of the pyrazole structure allows chemists to modify it to create new agents with specific activities and improved properties. nih.govresearchgate.net The widespread application of pyrazoles in both medicine and agriculture underscores the success and importance of this particular heterocyclic scaffold. nih.gov

Rationale for Comprehensive Academic Investigation of Ethyl 3-cyclopropylpyrazole-4-carboxylate

The specific compound, this compound, serves as a compelling subject for detailed academic investigation due to the unique combination of its structural components: the pyrazole core, the cyclopropyl (B3062369) group at the 3-position, and the ethyl carboxylate group at the 4-position.

The pyrazole ring, as established, is a well-known scaffold for biologically active molecules. smolecule.com The substituents on this ring play a crucial role in modulating its chemical properties and biological activity. The presence of a cyclopropyl group is significant; this small, strained ring can influence the molecule's conformation and electronic properties, potentially enhancing its interaction with biological targets. The introduction of a cyclopropyl moiety is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.

Furthermore, the ethyl carboxylate (ester) group at the 4-position provides a versatile handle for further chemical modification. smolecule.com It can be hydrolyzed to the corresponding carboxylic acid, converted into amides, or used in various coupling reactions, making this compound a valuable building block for the synthesis of more complex molecules. smolecule.comresearchgate.net This potential for elaboration allows researchers to create libraries of related compounds for screening in drug discovery and materials science applications. smolecule.com Certain pyrazole derivatives have shown potential in material science for properties like photoluminescence or electrical conductivity, and this compound could serve as a precursor for novel functional materials. smolecule.com

Therefore, the comprehensive study of this compound is justified by its potential as a versatile intermediate in the synthesis of new pharmaceuticals, agrochemicals, and advanced materials. Its structure represents a strategic combination of a proven heterocyclic core with functional groups that offer opportunities for both fine-tuning biological activity and creating novel molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3O3 B088819 Ethyl 3-cyclopropylpyrazole-4-carboxylate CAS No. 1246471-38-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-cyclopropyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)7-5-10-11-8(7)6-3-4-6/h5-6H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCJVGPZFAUPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Pathways for Key Synthetic Transformations

The formation of the pyrazole (B372694) ring is typically achieved through the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. For Ethyl 3-cyclopropylpyrazole-4-carboxylate, a key transformation involves the reaction between a cyclopropyl-containing β-ketoester and hydrazine.

The generally accepted pathway for this Knorr-type pyrazole synthesis proceeds through the following steps:

Initial Attack: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the 1,3-dicarbonyl precursor. The more electrophilic ketone carbonyl is typically attacked first.

Formation of Hydrazone Intermediate: This initial attack leads to the formation of a hemiaminal, which subsequently dehydrates to yield a hydrazone intermediate.

Intramolecular Cyclization: The remaining free amino group of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the second carbonyl group (the ester carbonyl in this case).

Dehydration and Aromatization: The resulting cyclic intermediate, a pyrazolidinone, readily dehydrates to form the stable aromatic pyrazole ring.

The regioselectivity of the final product, determining whether the cyclopropyl (B3062369) group is at position 3 or 5, is influenced by the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine. researchgate.net Steric and electronic factors of the reactants play a significant role in directing the initial nucleophilic attack and the subsequent cyclization. researchgate.net

Catalytic Roles and Mechanisms of Action in Pyrazole Synthesis

Various catalysts, including acids, bases, and transition metals, can be employed to facilitate pyrazole synthesis. Acid catalysts activate the carbonyl groups of the 1,3-dicarbonyl compound, making them more susceptible to nucleophilic attack by hydrazine. Base catalysts, on the other hand, can deprotonate the hydrazine, increasing its nucleophilicity.

Transition metal complexes have emerged as powerful tools in modern synthetic chemistry for constructing heterocyclic rings. researchgate.net In pyrazole synthesis, they can activate substrates and promote bond formations under milder conditions. Copper catalysts, in particular, have proven versatile and efficient. acs.org

Copper catalysts are widely used in pyrazole synthesis due to their low cost, low toxicity, and versatile reactivity. rsc.org They can mediate various transformations, including cross-dehydrogenative couplings and cascade reactions, to afford pyrazole derivatives. acs.orgrsc.org

One proposed mechanism for copper-catalyzed pyrazole synthesis involves a relay oxidation strategy. rsc.org This process can include the following key steps:

Copper-Promoted N-O Bond Cleavage: In reactions starting from oxime acetates, the copper catalyst facilitates the cleavage of the N-O bond. rsc.org

Formation of Intermediates: This leads to the formation of reactive intermediates that can engage in subsequent bond-forming events.

Cascade C-C/C-N/N-N Bond Formation: A cascade of reactions forms the pyrazoline ring. rsc.org

Oxidative Dehydrogenation: The final step involves the copper-catalyzed oxidative dehydrogenation of the pyrazoline intermediate to the aromatic pyrazole, often using molecular oxygen as a green oxidant. rsc.org

Another pathway involves the copper-catalyzed hydroamination of unsaturated systems. nih.gov In the context of forming N-cyclopropyl pyrazoles, a proposed mechanism features a unique five-centered aminocupration intermediate. nih.gov This strategy highlights copper's role in facilitating C-N bond formation with high control.

Catalyst System Reaction Type Proposed Intermediate Key Features
Cu(OTf)₂ / AirCross-dehydrogenative couplingCopper-amido complexAerobic conditions, formation from alkenyl hydrazones. acs.org
Copper / O₂Relay OxidationPyrazolineInvolves N-O bond cleavage and cascade bond formations. rsc.org
Cu(CH₃CN)₄PF₆ / Chiral LigandAsymmetric HydroaminationFive-centered aminocuprationHigh regio-, diastereo-, and enantiocontrol for N-cyclopropyl pyrazoles. nih.gov

Stereochemical Control and Diastereoselectivity in Cyclopropylpyrazole Formation

The formation of chiral centers during the synthesis of cyclopropyl-substituted pyrazoles presents a significant challenge. Achieving high stereochemical control is crucial, particularly in the synthesis of molecules for pharmaceutical applications. Copper-catalyzed asymmetric hydroamination has been shown to be an effective strategy for preparing chiral N-cyclopropyl pyrazoles with high regio-, diastereo-, and enantiocontrol. nih.gov

In the enantioselective coupling of pyrazoles to cyclopropenes, a copper catalyst complexed with a chiral bisphosphine ligand is utilized. nih.gov The mechanism is believed to proceed through a unique 1',6'-migratory insertion pathway involving a five-centered aminocupration transition state. nih.gov This approach allows for the construction of chiral cyclopropyl motifs under mild reaction conditions. nih.gov The regioselectivity of the addition, favoring the more sterically hindered nitrogen of the pyrazole, is a notable feature of this transformation. nih.gov

Kinetic Studies of Pyrazole Formation and Functionalization Reactions

Kinetic studies provide valuable insights into the reaction mechanisms, identifying the rate-determining step and the influence of various parameters on the reaction rate. For the condensation reaction between 1,3-diketones and hydrazines to form pyrazoles, the reaction is typically first-order in both reactants. researchgate.net

Several factors have been shown to influence the reaction rates significantly:

Substituent Effects: Electron-withdrawing or electron-donating groups on both the dicarbonyl compound and the hydrazine can alter the electrophilicity and nucleophilicity of the reactants, thereby affecting the reaction rate. Rates can vary by as much as 1000-fold depending on the substituents. researchgate.net

Acidity (pH): The pH of the reaction medium plays a critical role. The rate-determining step for pyrazole formation can shift as a function of pH. researchgate.net

Reactant Ratios: The ratio of reactants can modulate the regioselectivity of the product. researchgate.net

Kinetic studies have also been used to differentiate between thermodynamic and kinetic control in the synthesis of unsymmetrically substituted pyrazoles. nih.gov For instance, in a one-pot procedure involving a Sonogashira reaction followed by cyclocondensation with hydrazine, the choice of solvent was crucial for achieving kinetic control and avoiding undesired side reactions. nih.gov

Factor Influence on Pyrazole Formation Reference
SubstituentsCan alter reaction rates by up to 1000-fold. researchgate.net
pHThe rate-determining step can shift with changing acidity. researchgate.net
Reactant RatiosCan modulate product regioselectivity. researchgate.net
Solvent PolarityCan determine kinetic vs. thermodynamic product distribution. nih.gov

Advanced Derivatization and Chemical Transformations of Ethyl 3 Cyclopropylpyrazole 4 Carboxylate

Functional Group Interconversions on the Pyrazole (B372694) Ring System

The pyrazole ring within Ethyl 3-cyclopropylpyrazole-4-carboxylate is a robust aromatic system, yet it possesses sites amenable to functional group interconversions, enabling the introduction of new chemical entities and the modulation of the molecule's properties. Electrophilic substitution reactions are a primary method for derivatization of the pyrazole core.

One of the most common transformations is halogenation. For instance, pyrazole-4-carboxylate esters can undergo bromination, typically at the 3- and 5-positions if unsubstituted. In a procedure involving ethyl 4-pyrazolecarboxylate, the use of bromine in the presence of a sodium acetate (B1210297) solution in tetrahydrofuran (B95107) leads to the formation of ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate in high yield. doi.org This transformation introduces valuable synthetic handles for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of aryl or heteroaryl groups. researchgate.net

Furthermore, if the pyrazole ring is substituted with an amino group, as in the analogous Ethyl 3-amino-1H-pyrazole-4-carboxylate, a wider range of transformations becomes accessible. The amino group can be diazotized using reagents like sodium nitrite (B80452) and hydrochloric acid. The resulting diazonium salt is a versatile intermediate that can be coupled with active methylene (B1212753) compounds to generate fused heterocyclic systems, such as pyrazolo[5,1-c] sid.irontosight.airesearchgate.nettriazine derivatives. researchgate.net The amino group can also undergo acylation reactions with acid chlorides or anhydrides to form the corresponding amides, a common strategy in medicinal chemistry to explore structure-activity relationships. nih.gov

Another potential modification, demonstrated on related heterocyclic systems, is the Vilsmeier-Haack reaction. This reaction, typically employing a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can introduce a formyl group (-CHO) onto the pyrazole ring, which can then be used in a variety of subsequent transformations. researchgate.net

Table 1: Examples of Functional Group Interconversions on the Pyrazole Ring

Reaction Type Reagents Position(s) Modified Resulting Functional Group Reference
Bromination Bromine, Sodium Acetate, THF 3 and 5 Bromo doi.org
Diazotization Sodium Nitrite, HCl 3 (from amino precursor) Diazonium Salt researchgate.net
Acylation Acid Chlorides / Anhydrides 3 (from amino precursor) Amide nih.gov

Modifications of the Cyclopropyl (B3062369) Moiety for Structural Diversity

The cyclopropyl group at the 3-position is a key structural feature of the title compound, imparting specific conformational constraints and physicochemical properties. While the cyclopropyl ring is generally stable under many reaction conditions, its modification offers a pathway to novel structures. Research on related cyclopropyl-containing pyrazoles in medicinal chemistry often shows the cyclopropyl moiety being retained during various synthetic steps, highlighting its robustness. nih.gov

Direct modifications of the cyclopropyl ring are less common than transformations on other parts of the molecule due to the ring's inherent stability. However, under specific and often harsh conditions, the cyclopropyl ring can undergo ring-opening reactions. These transformations typically proceed via cleavage of a carbon-carbon bond and can be initiated by strong acids, electrophiles, or through catalytic hydrogenation. For example, hydrogenolysis over a metal catalyst can lead to the formation of a propyl or isopropyl group, though such conditions might also reduce other functional groups within the molecule. It is crucial to note that these reactions are not selective and would likely require a carefully planned synthetic strategy to avoid unwanted side reactions on the pyrazole or ester functionalities. Due to the stability of the cyclopropyl ring, it often serves as a stable core rather than a reactive handle in synthetic strategies involving this compound.

Transformations of the Ethyl Ester Functionality

The ethyl ester at the 4-position is one of the most versatile functional groups for derivatization, providing a gateway to a wide range of other functionalities, primarily carboxylic acids and amides.

Hydrolysis to Pyrazole-4-carboxylic Acid Derivatives

The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental and high-yielding transformation. This hydrolysis can be achieved under either acidic or basic conditions. Alkaline hydrolysis, using a base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent, is a common method that proceeds via a saponification mechanism. nih.gov Following the reaction, acidification of the mixture yields the pyrazole-4-carboxylic acid.

Alternatively, acid-catalyzed hydrolysis provides another route. For instance, heating an ester like 3,5-dibromo-1H-pyrazole-4-carboxylic acid ethyl ester with methanesulfonic acid and water effectively cleaves the ester to furnish the carboxylic acid. doi.org The resulting 3-cyclopropylpyrazole-4-carboxylic acid is a valuable intermediate itself, ready for further modifications such as amide coupling reactions.

Amidation and Other Ester Derivative Formations

The direct conversion of the ethyl ester to an amide is a highly valuable transformation for creating libraries of compounds for biological screening. This amidation is typically achieved by heating the ester with a primary or secondary amine. researchgate.net The reaction can sometimes be facilitated by the use of a base or by converting the amine to a more nucleophilic species. This method allows for the introduction of a vast array of substituents, depending on the amine used. The synthesis of pyrazole carboxamides is a key strategy in the development of new fungicides and pharmaceuticals. nih.govresearchgate.net

Beyond amidation, the ethyl ester can be converted to other ester derivatives through transesterification. This involves reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst, allowing for the exchange of the ethyl group with other alkyl or aryl groups.

Table 2: Key Transformations of the Ethyl Ester Group

Transformation Common Reagents Product Functional Group Reference
Hydrolysis (Basic) NaOH or KOH, H₂O/Alcohol Carboxylic Acid nih.gov
Hydrolysis (Acidic) Methanesulfonic Acid, H₂O Carboxylic Acid doi.org
Amidation Primary or Secondary Amine, Heat Carboxamide researchgate.net

N-Substitution Reactions of the Pyrazole Nitrogen

The two nitrogen atoms in the pyrazole ring present an opportunity for substitution, most commonly alkylation or arylation. For an unsymmetrically substituted pyrazole like this compound, this reaction can lead to two different regioisomers, the N-1 and N-2 substituted products. Controlling the regioselectivity of this reaction is a critical aspect of its synthetic application.

Regioselective N-Alkylation Strategies for Pyrazole Derivatives

The outcome of the N-alkylation of 3-substituted pyrazoles is influenced by a combination of steric and electronic factors, as well as the specific reaction conditions employed. researchgate.net The substituent at the C-3 position (the cyclopropyl group) is sterically more demanding than the hydrogen atom at the C-5 position. This steric hindrance generally directs incoming electrophiles (alkylating agents) to the less hindered N-1 nitrogen atom.

The choice of base and solvent plays a crucial role in directing the regioselectivity. A common protocol involves the use of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.net Another effective system for promoting N-1 selectivity in indazoles, a related heterocyclic system, is sodium hydride (NaH) in tetrahydrofuran (THF). beilstein-journals.org

The nature of the alkylating agent is also a determining factor. Reactions with various alkyl halides, such as dibromoalkanes, have been shown to effectively alkylate pyrazole esters. nih.gov For example, the reaction of ethyl pyrazole-4-carboxylate with α,ω-dibromoalkanes in a KOH-DMSO system yields the corresponding N,N'-linked bis(pyrazolyl)alkanes. nih.gov More complex alkylating agents, such as N-Boc-3-iodoazetidine, have also been successfully used to introduce functionalized side chains onto the pyrazole nitrogen. researchgate.net By carefully selecting the reaction conditions and reagents, chemists can achieve a high degree of control over the N-alkylation reaction, favoring the formation of the desired N-1 substituted regioisomer, which is often the target in drug discovery programs.

Table 3: Factors Influencing Regioselectivity of Pyrazole N-Alkylation

Factor Influence on Selectivity Example Conditions / Reagents Reference
Steric Hindrance Bulky C3-substituent favors N-1 alkylation C3-cyclopropyl group researchgate.net
Base/Solvent System Can significantly alter the N-1/N-2 ratio K₂CO₃/DMSO; NaH/THF researchgate.netbeilstein-journals.org

Enzymatic Approaches for Selective N-Alkylation

The selective functionalization of the pyrazole core, particularly N-alkylation, presents a significant chemical challenge due to the presence of two reactive nitrogen atoms, which often leads to mixtures of regioisomers. researchgate.net Traditional chemical methods frequently require complex protection and deprotection steps to achieve the desired selectivity. researchgate.net Biocatalysis, utilizing engineered enzymes, has emerged as a powerful alternative, offering unprecedented levels of regioselectivity under mild reaction conditions. nih.govsemanticscholar.org

A state-of-the-art approach involves a cyclic two-enzyme cascade that enables catalyst-controlled pyrazole alkylation. researchgate.netnih.gov This system circumvents the direct use of the common but expensive cosubstrate S-adenosyl-l-methionine (SAM). Instead, a promiscuous enzyme, such as a halide methyltransferase (NSA-synthase), utilizes simple and readily available haloalkanes (e.g., iodomethane, iodoethane) as precursors to generate non-natural analogues of SAM in situ. nih.govthieme-connect.com A second, computationally engineered enzyme, derived from a promiscuous methyltransferase, then transfers the specific alkyl group from the SAM analogue to the pyrazole substrate. nih.gov This transfer occurs with exceptional regioselectivity, often exceeding 99%, a level of precision difficult to achieve with conventional chemical methods. researchgate.netnih.gov

The key to this high selectivity lies in the enzyme's engineered active site, which can be tailored to favor alkylation at one specific nitrogen atom over the other. thieme-connect.com Researchers have successfully converted a promiscuous methyltransferase into a family of pyrazole-alkylating enzymes through a single round of mutagenesis and screening. nih.gov This enzymatic system has demonstrated efficacy for methylation, ethylation, and propylation of pyrazole substrates. nih.gov The cosubstrate is continuously recycled within the cascade, meaning it is only required in catalytic amounts, enhancing the system's efficiency and cost-effectiveness. researchgate.netnih.gov While this method has been demonstrated on various pyrazole substrates, its direct application to this compound would be a logical extension for achieving highly selective N-alkylation.

Table 1: Research Findings on Enzymatic N-Alkylation of Pyrazoles This table summarizes general findings for pyrazole substrates as specific data for this compound was not available in the search results.

ParameterDetailsReference
Catalyst System Cyclic two-enzyme cascade: 1. Promiscuous halide methyltransferase (NSA-synthase) 2. Engineered alkyl transferase (mutated N-methyltransferase) researchgate.netnih.govresearchgate.net
Alkyl Source Simple haloalkanes (e.g., iodomethane, bromoethane, iodoethane, 1-iodopropane) researchgate.netresearchgate.net
Cosubstrate Catalytic amounts of S-adenosyl-l-methionine (SAM) analogues, generated and recycled in situ nih.gov
Substrates Various pyrazole derivatives (e.g., 3-methylpyrazole) researchgate.net
Key Advantage Unprecedented regioselectivity (>99%) and regiodivergence, avoiding protection/deprotection steps nih.gov
Reaction Conditions Mild temperatures (30-37 °C) researchgate.netresearchgate.net

Transition Metal-Catalyzed Coupling Reactions for Extended Conjugation and Molecular Complexity

Transition metal-catalyzed reactions are a cornerstone of modern synthetic chemistry, providing powerful tools for creating carbon-carbon and carbon-heteroatom bonds. rsc.org For pyrazole-containing compounds like this compound, these reactions are instrumental in elaborating the core structure, extending electronic conjugation, and building greater molecular complexity. researchgate.net Traditional methods for functionalizing pyrazoles often rely on multi-step sequences, but direct C-H functionalization and cross-coupling reactions catalyzed by transition metals offer more efficient and atom-economical pathways. rsc.orgresearchgate.net

Catalysts based on metals such as palladium, copper, and nickel are widely employed. researchgate.net These reactions allow for the introduction of a diverse range of substituents, including aryl, heteroaryl, alkyl, and vinyl groups, onto the pyrazole ring. rsc.orgresearchgate.net The choice of catalyst, ligands, base, and solvent system is critical for controlling the reaction's efficiency and regioselectivity. acs.orgresearchgate.net Pyrazole derivatives can be pre-functionalized with a halide (e.g., bromine, chlorine) or a triflate to serve as an electrophilic partner in cross-coupling reactions. nih.govorganic-chemistry.org These methods are indispensable for synthesizing complex pyrazole derivatives for applications in pharmaceuticals and materials science. acs.org

Suzuki Cross-Coupling Reactions for Aryl/Heteroaryl Introduction

Among the various transition metal-catalyzed reactions, the Suzuki-Miyaura cross-coupling is arguably the most widely used and versatile method for forming C-C bonds, particularly for creating biaryl structures. acs.orgorganic-chemistry.orgnih.gov The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent, such as a boronic acid or its ester, with an organic halide or triflate. organic-chemistry.orgyoutube.com

The general catalytic cycle for the Suzuki reaction proceeds through three key steps: youtube.com

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the pyrazole derivative, forming a Palladium(II) intermediate.

Transmetalation: The organic group from the activated boronic acid is transferred to the Palladium(II) complex, displacing the halide. This step requires a base to activate the organoboron species. organic-chemistry.org

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Palladium(0) catalyst, which re-enters the catalytic cycle. youtube.com

To apply this reaction to this compound, a halogenated precursor (e.g., an iodo-, bromo-, or chloro-derivative at the C4 or C5 position) would be required. Coupling this precursor with various aryl or heteroaryl boronic acids would grant access to a wide library of novel derivatives. rsc.orgnih.gov The reaction conditions are generally mild and tolerant of a broad range of functional groups, making this an ideal strategy for late-stage functionalization. acs.orgnih.gov The choice of palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and phosphine (B1218219) ligands (e.g., XPhos, SPhos, P(t-Bu)₃) is crucial for achieving high yields, especially when using less reactive aryl chlorides. nih.govorganic-chemistry.orgnih.gov This methodology has been successfully used to couple cyclopropylboronic acid with aryl halides and various arylboronic acids with bromopyrazoles, demonstrating its suitability for synthesizing complex structures like those derived from this compound. nih.govresearchgate.net

Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling of Pyrazole Derivatives

ComponentExamplePurpose / RoleReference
Pyrazole Substrate 4-Bromo-1H-pyrazoleElectrophilic coupling partner rsc.orgnih.gov
Boron Reagent Phenylboronic acid, Potassium cyclopropyltrifluoroborateNucleophilic coupling partner organic-chemistry.orgnih.gov
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, XPhos Pd G2Catalyzes the C-C bond formation rsc.orgresearchgate.netacs.org
Ligand XPhos, PPh₃, PCy₃Stabilizes and activates the palladium catalyst nih.govorganic-chemistry.org
Base K₃PO₄, Na₂CO₃, K₂CO₃Activates the organoboron reagent for transmetalation researchgate.netnih.govnih.gov
Solvent System Dioxane/H₂O, Toluene, Cyclopentyl methyl ether (CPME)/H₂OSolubilizes reactants and facilitates the reaction acs.orgnih.govnih.gov
Temperature Room Temperature to 100 °CProvides energy to overcome activation barriers organic-chemistry.orgnih.gov

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are fundamental to its properties and interactions. For Ethyl 3-cyclopropylpyrazole-4-carboxylate, the relative orientations of the cyclopropyl (B3062369) and ethyl carboxylate substituents with respect to the central pyrazole (B372694) ring define its conformational space.

Conformational Analysis:

A systematic scan of the potential energy surface, by rotating the dihedral angles associated with the substituent groups, can identify the most stable conformers. The primary degrees of freedom are the rotation around the C-C bond connecting the cyclopropyl group to the pyrazole ring and the C-C bond linking the ethyl carboxylate group. It is hypothesized that the lowest energy conformers will exhibit minimal steric hindrance between the substituents and the pyrazole ring. A representative data set from a hypothetical potential energy surface scan is presented in Table 1.

Table 1: Hypothetical Relative Energies of this compound Conformers
ConformerDihedral Angle 1 (°) (Cyclopropyl)Dihedral Angle 2 (°) (Carboxylate)Relative Energy (kcal/mol)
A005.2
B9001.5
C180900.0
D901802.1

Molecular Dynamics Simulations:

To explore the dynamic stability and flexibility of the lowest energy conformer in a more realistic environment, molecular dynamics (MD) simulations in an explicit solvent, such as water, are invaluable. researchgate.netnih.gov Over a simulation trajectory of several nanoseconds, key structural parameters like the root-mean-square deviation (RMSD) and the radius of gyration (Rg) can be monitored. A stable simulation would be indicated by a plateauing of the RMSD, suggesting that the molecule is exploring a stable conformational state. The Rg provides insight into the compactness of the molecule over time. Hypothetical data from an MD simulation are presented in Table 2.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for the Most Stable Conformer
Time (ns)RMSD (Å)Radius of Gyration (Rg) (Å)
00.003.50
51.253.55
101.303.52
151.283.54
201.323.53

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide deep insights into the electronic properties and chemical reactivity of a molecule. researchgate.netnih.gov By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), a range of global reactivity descriptors can be derived.

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of chemical stability. A large gap suggests high stability and low reactivity. Other descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index, can be calculated from the HOMO and LUMO energies and provide a more nuanced understanding of the molecule's reactivity. researchgate.net Hypothetical electronic properties for this compound are detailed in Table 3.

Table 3: Hypothetical Electronic Properties and Reactivity Descriptors
PropertyValueInterpretation
HOMO Energy-6.8 eVElectron-donating potential
LUMO Energy-1.2 eVElectron-accepting potential
HOMO-LUMO Gap5.6 eVHigh chemical stability
Ionization Potential6.8 eVEnergy to remove an electron
Electron Affinity1.2 eVEnergy released upon gaining an electron
Electronegativity (χ)4.0 eVTendency to attract electrons
Chemical Hardness (η)2.8 eVResistance to change in electron distribution
Electrophilicity Index (ω)2.86 eVPropensity to accept electrons

Prediction of Spectroscopic Signatures for Aid in Structural Elucidation

Computational methods can predict spectroscopic data with a high degree of accuracy, serving as a valuable tool for the structural elucidation and characterization of newly synthesized compounds. nih.govnih.govresearchgate.net DFT calculations can be employed to predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

The predicted NMR spectra can help in the assignment of experimental signals to specific atoms within the molecule. Similarly, the calculated IR spectrum can aid in the identification of characteristic vibrational modes associated with the molecule's functional groups, such as the C=O stretch of the ester and the C-H stretches of the cyclopropyl and ethyl groups. A table of hypothetical predicted spectroscopic data is provided below.

Table 4: Hypothetical Predicted Spectroscopic Data
Spectroscopy TypeGroup/AtomPredicted Value
¹H NMRCH (pyrazole ring)δ 7.8 ppm
¹H NMRCH₂ (ethyl)δ 4.2 ppm
¹H NMRCH₃ (ethyl)δ 1.3 ppm
¹H NMRCH (cyclopropyl)δ 2.1 ppm
¹H NMRCH₂ (cyclopropyl)δ 0.9-1.2 ppm
¹³C NMRC=O (ester)δ 165 ppm
¹³C NMRC (pyrazole ring, substituted)δ 140-150 ppm
¹³C NMRCH (pyrazole ring)δ 110 ppm
IRC=O Stretch1720 cm⁻¹
IRC-H Stretch (Aromatic)3100 cm⁻¹
IRC-H Stretch (Aliphatic)2900-3000 cm⁻¹

Ligand-Target Interaction Modeling in Potential Biological Applications

Given that pyrazole derivatives are known to exhibit a wide range of biological activities, molecular docking simulations can be employed to explore the potential of this compound as a ligand for various protein targets. nih.govmdpi.combiointerfaceresearch.com This computational technique predicts the preferred binding orientation of a ligand to a protein's active site and estimates the strength of the interaction.

For a hypothetical target, such as a protein kinase, molecular docking could reveal key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the binding pocket. The docking score and estimated binding energy provide a quantitative measure of the binding affinity. Such studies are instrumental in the early stages of drug discovery for identifying and optimizing lead compounds. A hypothetical summary of a molecular docking study is presented in Table 5.

Table 5: Hypothetical Ligand-Target Interaction Modeling Results
ParameterValue
Protein TargetHypothetical Kinase XYZ
Docking Score-8.5 kcal/mol
Estimated Binding Energy-9.2 kcal/mol
Key Hydrogen Bond InteractionsAsp145, Lys67
Key Hydrophobic InteractionsLeu23, Val31, Ile89

Research Applications and Prospects of Ethyl 3 Cyclopropylpyrazole 4 Carboxylate and Its Derivatives

Design and Synthesis of Pyrazole-Based Agrochemicals

The pyrazole (B372694) ring is a well-established pharmacophore in the design of modern agrochemicals, demonstrating efficacy as fungicides, herbicides, and insecticides. nih.gov The incorporation of a cyclopropyl (B3062369) group and an ethyl carboxylate at the 3 and 4 positions, respectively, can significantly influence the biological activity and selectivity of these compounds.

Fungicidal Activity Research and Development (e.g., SDH Inhibitors)

A substantial area of research into pyrazole-based agrochemicals focuses on their potent fungicidal properties, particularly as succinate (B1194679) dehydrogenase inhibitors (SDHIs). researchgate.netfrac.info SDHIs disrupt the fungal respiratory chain, a vital energy-producing process, leading to the effective control of a wide range of plant pathogenic fungi. acs.org

Several commercial fungicides with a pyrazole core, such as Bixafen, Fluxapyroxad, and Penflufen, feature a carboxamide function at the 4-position, highlighting the importance of this functional group for fungicidal activity. researchgate.net Research has shown that derivatives of pyrazole carboxamide exhibit significant activity against various plant pathogens. For instance, novel pyrazole carboxamide derivatives containing a diarylamine scaffold have demonstrated potent in vitro activity against Rhizoctonia solani, with one compound exhibiting an EC50 value of 0.016 mg/L, superior to the commercial fungicide fluxapyroxad. acs.org

Further studies have explored the introduction of different structural motifs to enhance fungicidal efficacy. For example, novel pyrazole carboxylate derivatives containing a thiazole (B1198619) backbone have shown excellent bioactivities against Botrytis cinerea and Sclerotinia sclerotiorum. acs.org One such derivative displayed remarkable activity against Valsa mali with an EC50 value of 0.32 mg/L. acs.org Molecular docking studies have confirmed that these compounds can interact with crucial residues of the succinate dehydrogenase (SDH) enzyme. acs.orgnih.gov

The following table summarizes the fungicidal activity of selected pyrazole derivatives:

Compound/DerivativeTarget FungiEC50 ValueReference
Pyrazole carboxamide with diarylamine scaffoldRhizoctonia solani0.016 mg/L acs.org
Pyrazole carboxylate with thiazole backbone (Compound 24)Botrytis cinerea0.40 mg/L acs.org
Pyrazole carboxylate with thiazole backbone (Compound 24)Sclerotinia sclerotiorum3.54 mg/L acs.org
Pyrazole carboxylate with thiazole backbone (Compound 15)Valsa mali0.32 mg/L acs.org
Pyrazole carboxamide thiazole derivative (Compound 6i)Valsa mali1.77 mg/L nih.gov
Pyrazole carboxamide thiazole derivative (Compound 19i)Valsa mali1.97 mg/L nih.gov

Herbicidal and Insecticidal Potential

Beyond their fungicidal properties, pyrazole derivatives have also been investigated for their potential as herbicides and insecticides. The structural versatility of the pyrazole ring allows for modifications that can tune the biological activity towards different targets.

In the realm of herbicides, novel 1-alkyl-3-aryloxypyrazole-4-carboxamide derivatives have been synthesized and evaluated. One such compound, N-(2,4-difluorophenyl)-1-ethyl-3-(3-trifluoromethylphenoxy)pyrazole-4-carboxamide, demonstrated good herbicidal activity against various annual lowland weeds with excellent crop safety. researchgate.net Another study on substituted pyrazole isothiocyanates showed that certain derivatives exhibited good herbicidal activities against weeds like Echinochloa crusgalli and Cyperus iria. mdpi.com

For insecticidal applications, research based on commercial insecticides like tebufenpyrad (B1682729) and tolfenpyrad (B1681338) has led to the design of novel pyrazole-5-carboxamides. nih.gov Some of these new derivatives, containing α-chloromethyl-N-benzyl and 4,5-dihydrooxazole moieties, have shown high insecticidal activity against the cotton bollworm (Helicoverpa armigera). nih.gov

Exploration in Medicinal Chemistry Research

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. Ethyl 3-cyclopropylpyrazole-4-carboxylate and its analogues have been explored for their potential as antimicrobial, antitumor, and anti-inflammatory agents.

Antimicrobial Activity Investigations (e.g., Antibacterial, Antifungal)

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents. nih.gov Studies have shown that certain pyrazole analogues exhibit potent antibacterial and antifungal activities. For instance, one synthesized pyrazole derivative was found to be exceedingly active against the gram-negative bacteria E. coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which is more potent than the standard drug Ciprofloxacin (MIC: 0.5 μg/mL). nih.gov Another compound showed high activity against the gram-positive bacteria S. epidermidis (MIC: 0.25 μg/mL). nih.gov

In terms of antifungal activity, a different pyrazole derivative displayed potent activity against Aspergillus niger with an MIC of 1 μg/mL, which was superior to the standard drug Clotrimazole (MIC: 2 μg/mL). nih.gov Another derivative showed equipotent activity against M. audouinii when compared to Clotrimazole (MIC: 0.5 μg/mL). nih.gov

The table below presents the antimicrobial activity of selected pyrazole derivatives:

CompoundMicroorganismMIC (μg/mL)Standard DrugMIC (μg/mL)Reference
Pyrazole Derivative 3E. coli0.25Ciprofloxacin0.5 nih.gov
Pyrazole Derivative 4S. epidermidis0.25Ciprofloxacin4 nih.gov
Pyrazole Derivative 2A. niger1Clotrimazole2 nih.gov
Pyrazole Derivative 3M. audouinii0.5Clotrimazole0.5 nih.gov

Antitumor and Anticancer Research

The anticancer potential of pyrazole derivatives is an active area of investigation. researchgate.netmeddocsonline.org Research has shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. nih.gov

For example, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were evaluated for their anticancer activity against the triple-negative breast cancer cell line, MDA-MB-468. One compound, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole, demonstrated significant dose- and time-dependent cell toxicity, with IC50 values of 14.97 μM and 6.45 μM after 24 and 48 hours, respectively. nih.gov This was more potent than the standard chemotherapeutic agent, Paclitaxel. nih.gov The mechanism of action was found to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase 3. nih.gov

Anti-inflammatory and Analgesic Research

Pyrazole derivatives have long been recognized for their anti-inflammatory and analgesic properties, with celecoxib (B62257) being a well-known example of a pyrazole-containing anti-inflammatory drug. rjpbr.com Research has focused on synthesizing novel pyrazole analogues with improved efficacy and reduced side effects. researchgate.netnih.gov

A series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates were synthesized and screened for their in vivo analgesic and anti-inflammatory activities. researchgate.net Several of these compounds exhibited significant analgesic and anti-inflammatory effects and showed a considerably lower ulcerogenic index compared to the standard drug, diclofenac (B195802) sodium. researchgate.net Another study on ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives revealed that certain compounds, such as Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate, exhibited significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. nih.gov

Antidiabetic and Hypoglycemic Activity Research

The global rise in diabetes mellitus has spurred intensive research into novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of compounds in this area, with studies indicating their potential to modulate blood glucose levels. researchgate.net Research into substituted pyrazole-4-carboxylic acids has demonstrated their in vivo hypoglycemic activities. nih.gov While specific studies on this compound are not extensively detailed in publicly available literature, the broader class of pyrazole-4-carboxylic acid derivatives has shown notable potential.

One study detailed the synthesis and hypoglycemic evaluation of a series of substituted pyrazole-4-carboxylic acids. The results indicated that certain derivatives exhibited significant hypoglycemic effects in animal models. For instance, the introduction of different substituents on the pyrazole ring was found to influence the hypoglycemic activity, suggesting that the cyclopropyl group in this compound could confer unique properties. The hypoglycemic effects of these compounds were evaluated in rats, with some derivatives showing promising reductions in blood glucose levels after administration.

The structural similarities of some potent pyrazole-4-carboxylic acid derivatives to metformin, a widely used antidiabetic drug, have been noted, suggesting a potential for designing novel antidiabetic agents based on this scaffold. nih.gov The research in this area underscores the potential of this compound and its derivatives as candidates for further investigation in the development of new treatments for diabetes.

Table 1: Hypoglycemic Activity of Selected Pyrazole-4-carboxylic Acid Derivatives

Compound R1 Group R2 Group % Ester Yield % Acid Yield
1 H H 90 85
2 H COCH3 95 -
3a CH3 H 80 68
3b C6H5CH2 H 80 70

Data sourced from a study on substituted pyrazole-4-carboxylic acids and their hypoglycemic evaluation.

Enzyme Inhibition Studies and Molecular Target Identification

The therapeutic effects of many drugs are often rooted in their ability to inhibit specific enzymes. Pyrazole derivatives have been identified as potent inhibitors of a variety of enzymes, which is a key aspect of their pharmacological activity. researchgate.netnih.gov For instance, pyrazole-based compounds have been investigated as inhibitors of enzymes such as α-glucosidase and α-amylase, which are important targets in the management of type 2 diabetes. nih.gov Inhibition of these enzymes can help to control postprandial hyperglycemia. nih.gov

One study on pyrazole derivatives demonstrated potent α-glucosidase and α-amylase inhibition. nih.gov The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by half, were found to be in the micromolar range for some of the tested compounds, indicating significant inhibitory potential. nih.gov While this particular study did not test this compound, it provides a strong rationale for investigating its enzyme inhibitory activity.

Furthermore, pyrazole derivatives have been explored as inhibitors of other enzymes, such as carbonic anhydrases and xanthine (B1682287) oxidase. nih.gov The diverse enzyme inhibitory profiles of pyrazole compounds suggest that this compound and its derivatives could have a wide range of therapeutic applications, pending further investigation into their specific molecular targets.

Table 2: Enzyme Inhibitory Activity of Pyrazole Derivatives

Compound Target Enzyme IC50 (µM)
Pyz-1 α-glucosidase 75.62 ± 0.56
Pyz-1 α-amylase 119.3 ± 0.75
Pyz-2 α-glucosidase 95.85 ± 0.92
Pyz-2 α-amylase 120.2 ± 0.68
Acarbose (Standard) α-glucosidase 72.58 ± 0.68
Acarbose (Standard) α-amylase 115.6 ± 0.574

Data from a study on the in vitro biological evaluation of pyrazole derivatives. nih.gov

Modulation of Specific Molecular Pathways and Cellular Processes

The biological activities of chemical compounds are ultimately determined by their influence on molecular pathways and cellular processes. Pyrazole derivatives have been shown to modulate various signaling pathways, contributing to their therapeutic potential. For example, some pyrazole compounds have demonstrated the ability to interfere with pathways involved in inflammation and cancer. nih.gov

One area of research has focused on the impact of pyrazole derivatives on reactive oxygen species (ROS) production. nih.gov ROS are key signaling molecules that, when overproduced, can lead to oxidative stress and cellular damage. Certain pyrazole molecules have shown good antioxidant activity by blocking ROS production in cells. nih.gov This suggests that this compound could potentially modulate cellular processes by influencing redox balance.

Moreover, pyrazole-based compounds have been investigated as inhibitors of protein kinases, which are crucial regulators of a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. nih.gov The inhibition of specific kinases is a key strategy in cancer therapy. nih.gov The diverse biological activities reported for the pyrazole scaffold suggest that this compound and its derivatives could modulate various molecular pathways, and further research is needed to elucidate their specific mechanisms of action.

Advanced Materials Science Applications

Beyond their therapeutic potential, pyrazole derivatives are also valuable components in the field of materials science, particularly in the development of advanced materials with unique properties.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. acs.org Pyrazole-4-carboxylic acid and its derivatives are excellent candidates for use as organic linkers in the synthesis of MOFs due to the presence of both a carboxylic acid group and nitrogen atoms in the pyrazole ring, which can coordinate with metal ions. researchgate.netresearchgate.net

The use of pyrazole-based carboxylic acid ligands allows for the construction of MOFs with diverse topologies and functionalities. researchgate.net These MOFs can exhibit high porosity and large surface areas, making them suitable for applications in gas storage and separation. researchgate.net For example, MOFs constructed from pyrazole dicarboxylate have been investigated for the selective capture of formaldehyde, a common indoor air pollutant. researchgate.net The specific structure and properties of the MOF can be tuned by varying the metal ion and the organic linker, offering a high degree of control over the final material. digitellinc.com

The unique photophysical properties of certain pyrazole derivatives make them attractive for the development of luminescent and fluorescent probes. nih.gov These probes can be used for the detection and imaging of various analytes, including metal ions and biologically important molecules. nih.gov The fluorescence of these probes can be modulated by their interaction with the target analyte, providing a detectable signal. nih.gov

MOFs derived from pyrazole-4-carboxylate ligands can also exhibit luminescent properties. bohrium.comacs.org The luminescence can originate from the organic linker, the metal ion, or a combination of both through an "antenna effect," where the linker absorbs light and transfers the energy to the metal ion, which then emits light. rsc.org These luminescent MOFs have potential applications in chemical sensing, bioimaging, and as components in light-emitting devices. nih.govrsc.org The development of new pyrazole-based ligands, such as derivatives of this compound, could lead to the creation of novel fluorescent probes and luminescent materials with enhanced properties.

Role as Key Synthetic Intermediates in Complex Organic Synthesis

This compound serves as a valuable building block in organic synthesis, providing a versatile scaffold for the construction of more complex molecules. smolecule.comresearchgate.net The presence of multiple functional groups—the cyclopropyl ring, the pyrazole core, and the ethyl ester—offers several sites for chemical modification. smolecule.com

The pyrazole ring system is a common feature in many biologically active compounds, and this compound provides a convenient starting point for the synthesis of a wide range of pyrazole-based derivatives. smolecule.commdpi.com The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, such as amides. mdpi.com The pyrazole ring itself can undergo various substitution reactions, allowing for the introduction of additional chemical diversity. mdpi.com

The use of this compound as a synthetic intermediate has been demonstrated in the preparation of various heterocyclic compounds. researchgate.net Its role as a versatile building block facilitates the efficient synthesis of novel compounds with potential applications in medicinal chemistry, agrochemicals, and materials science. smolecule.commdpi.com

Future Research Directions and Emerging Applications

The unique structural amalgamation of a pyrazole ring, a cyclopropyl group, and an ethyl carboxylate functional group in this compound opens a plethora of avenues for future research and heralds a new frontier of applications. The inherent reactivity and biological potential of this scaffold position it as a valuable building block for the creation of a new generation of bioactive molecules.

One of the most promising future directions lies in the realm of medicinal chemistry, particularly in the design of novel kinase inhibitors. The pyrazole core is a well-established pharmacophore in the development of kinase inhibitors for oncology. nih.govnih.gov Research into derivatives of this compound could focus on synthesizing libraries of analogous compounds and screening them against a panel of kinases implicated in various cancers. The cyclopropyl group, in particular, is of interest as it can introduce conformational rigidity and improve metabolic stability, potentially leading to inhibitors with enhanced potency and selectivity. nih.gov For instance, studies on related 3-aminopyrazole-based kinase inhibitors have shown that the presence of a cyclopropyl moiety on the pyrazole ring can lead to excellent cellular activity. nih.gov

Table 1: Illustrative Kinase Inhibitory Activity of Related Pyrazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Pyrazole-A1CDK2/cyclin A23Staurosporine35
Pyrazole-B2Aurora A35MLN823725
Pyrazole-C3BCR-ABL0.5Imatinib380

This table presents data for related pyrazole-based kinase inhibitors to illustrate the potential of the scaffold, not specific data for this compound. nih.gov

Another significant area of future research is the development of novel antimicrobial and antifungal agents. The emergence of drug-resistant pathogens necessitates the discovery of new therapeutic agents with novel mechanisms of action. Pyrazole derivatives have a documented history of antimicrobial and antifungal activity. japsonline.comnih.gov Future investigations could involve the synthesis of amide and hydrazide derivatives of this compound and the evaluation of their efficacy against a broad spectrum of bacterial and fungal strains. The lipophilicity imparted by the cyclopropyl and ethyl groups could enhance cell membrane permeability, a critical factor for antimicrobial potency.

In the agrochemical sector, there is a continuous demand for new herbicides and fungicides that are effective at low application rates and have favorable environmental profiles. Pyrazole-4-carboxamides are a known class of fungicides. nih.govjlu.edu.cn Derivatives of this compound could be explored for their potential as succinate dehydrogenase inhibitors (SDHIs), a key target for many commercial fungicides. The unique substitution pattern of the parent molecule could lead to the discovery of novel agrochemicals with improved efficacy and crop safety.

Table 2: Illustrative Antifungal Activity of Related Pyrazole Carboxamide Derivatives

Compound IDFungal SpeciesEC50 (µg/mL)Commercial FungicideEC50 (µg/mL)
Pyrazole-F1Alternaria porri11.22Carbendazol0.99
Pyrazole-F2Marssonina coronaria7.93Carbendazol0.96
Pyrazole-F3Rhizoctonia solani0.37Carbendazol1.00

This table presents data for related pyrazole carboxamide derivatives to illustrate the potential of the scaffold, not specific data for this compound. nih.gov

Furthermore, the field of materials science presents emerging applications for functionalized pyrazole derivatives. Certain pyrazole-based compounds are known to exhibit interesting photophysical and electronic properties. smolecule.com Future research could explore the synthesis of polymers or coordination complexes incorporating the this compound moiety to develop novel materials for applications in organic light-emitting diodes (OLEDs) or as sensors.

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR (Proton NMR) The ¹H NMR spectrum of ethyl 3-cyclopropylpyrazole-4-carboxylate is expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of these signals are key to assigning the structure.

Ethyl Group: The ethyl ester moiety will present as a quartet and a triplet. The methylene (B1212753) protons (-OCH₂CH₃) are adjacent to three methyl protons, resulting in a quartet. The terminal methyl protons (-OCH₂CH₃) are adjacent to two methylene protons, leading to a triplet.

Cyclopropyl (B3062369) Group: The protons of the cyclopropyl ring will appear in the upfield region of the spectrum. The single methine proton (-CH-) will likely be a multiplet due to coupling with the four methylene protons. The two sets of non-equivalent methylene protons (-CH₂-) will also present as complex multiplets.

Pyrazole (B372694) Ring: The spectrum will show a signal for the C5-H proton on the pyrazole ring, typically as a singlet. The N-H proton of the pyrazole ring will appear as a broad singlet, and its chemical shift can be concentration-dependent.

Expected ¹H NMR Data

Protons Expected Chemical Shift (δ, ppm) Multiplicity Integration
-OCH₂CH₃ ~1.30 Triplet (t) 3H
Cyclopropyl -CH₂- ~0.70 - 1.10 Multiplet (m) 4H
Cyclopropyl -CH- ~1.90 - 2.10 Multiplet (m) 1H
-OCH₂CH₃ ~4.25 Quartet (q) 2H
Pyrazole C5-H ~8.10 Singlet (s) 1H

¹³C NMR (Carbon-13 NMR) The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Ethyl Group: Two signals are expected, one for the methyl carbon and one for the methylene carbon.

Cyclopropyl Group: Two signals are anticipated, one for the methine carbon and one for the two equivalent methylene carbons.

Pyrazole Ring & Carbonyl: The three carbon atoms of the pyrazole ring (C3, C4, C5) and the carbonyl carbon (C=O) of the ester will each produce a signal in the downfield region of the spectrum.

Expected ¹³C NMR Data

Carbon Atom Expected Chemical Shift (δ, ppm)
Cyclopropyl -CH- ~5 - 10
Cyclopropyl -CH₂- ~10 - 15
Ethyl -CH₃ ~14 - 15
Ethyl -OCH₂- ~60 - 61
Pyrazole C4 ~105 - 110
Pyrazole C3 & C5 ~140 - 155

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H bond in the pyrazole ring.

C-H Stretches: Absorptions for C-H stretching vibrations of the cyclopropyl and ethyl groups would appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ is a definitive indicator of the carbonyl group (C=O) of the ethyl ester. This is often one of the most prominent peaks in the spectrum.

C=N/C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region are typical for the C=N and C=C stretching vibrations within the pyrazole ring.

C-O Stretch: The C-O single bond stretch of the ester group will show a strong band in the 1100-1300 cm⁻¹ range.

Characteristic IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
N-H (Pyrazole) Stretch 3100 - 3300 Medium, Broad
C-H (Alkyl) Stretch 2850 - 3000 Medium-Strong
C=O (Ester) Stretch 1700 - 1720 Strong, Sharp
C=N, C=C (Ring) Stretch 1500 - 1650 Medium-Variable

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The empirical formula for this compound is C₉H₁₂N₂O₂, corresponding to a molecular weight of 180.20 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) at m/z = 180. Subsequent fragmentation could involve:

Loss of an ethoxy radical (•OCH₂CH₃) to give a fragment at m/z = 135.

Loss of an ethylene (B1197577) molecule (C₂H₄) via McLafferty rearrangement, resulting in a fragment at m/z = 152.

Cleavage of the ester group, leading to characteristic fragments.

Fragmentation of the cyclopropyl ring.

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the confirmation of the elemental composition.

Expected Mass Spectrometry Data

m/z Value Possible Fragment
180 [M]⁺ (Molecular Ion)
152 [M - C₂H₄]⁺

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the gold standard for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound can be grown, XRD analysis would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H group and the ester carbonyl oxygen. researchgate.netnih.gov This technique offers an unambiguous confirmation of the compound's structure and stereochemistry. While crystal structures for related pyrazole derivatives have been reported, specific XRD data for the title compound is not widely published. researchgate.netresearchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary indication of compound purity. The retention factor (Rf) value depends on the compound's polarity and the solvent system used.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. This technique is invaluable for confirming the presence and purity of the target compound in a complex mixture, providing both retention time and molecular weight data.

Supercritical Fluid Chromatography (SFC): SFC can be employed as a preparative technique for the purification of compounds and is also used for chiral separations, should stereoisomers be relevant.

These methods are crucial during the synthesis and isolation stages to ensure the final product is free of starting materials, byproducts, and other impurities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.